3,3',4,4'-Tetrachloroazoxybenzol

Übersicht

Beschreibung

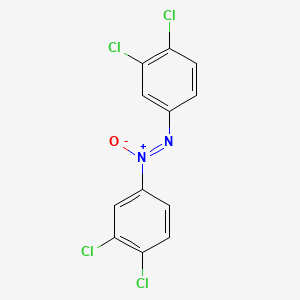

3,3’,4,4’-Tetrachloroazoxybenzene is an organic compound with the molecular formula C12H6Cl4N2O. It is a derivative of azoxybenzene, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

3,3’,4,4’-Tetrachloroazoxybenzene has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 3,3’,4,4’-Tetrachloroazoxybenzene (TCAOB) is the immune system, specifically T-helper lymphocytes and T-suppressor lymphocytes .

Mode of Action

TCAOB interacts with its targets by causing a decline in the number of Lyt-1 + cells (T-helper lymphocytes). Unimmunized mice also show a decreased number of Lyt-2.2 + cells (T-suppressor lymphocytes). No change is found in the ratio of these two cell types .

Biochemical Pathways

TCAOB affects the immune response pathway, resulting in a severe reduction in the number of plaque-forming-cells (PFCs) and in serum antibody concentration . It is also known to induce hepatic aryl hydrocarbon hydroxylase activity .

Result of Action

The action of TCAOB results in thymic atrophy and a decrease in white blood cell (WBC) count after sheep red blood cell (SRBC) immunization . This leads to a weakened immune response, as evidenced by the reduction in PFCs and serum antibody concentration .

Action Environment

Environmental factors can influence the action of TCAOB. For instance, it can be produced as a result of microbial degradation of commonly used chloroaniline herbicides . Therefore, its presence and effects can be more pronounced in environments where these pesticides are used. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biochemische Analyse

Biochemical Properties

3,3’,4,4’-Tetrachloroazoxybenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P-450, an enzyme involved in the metabolism of various substances. 3,3’,4,4’-Tetrachloroazoxybenzene can modulate the activity of cytochrome P-450, leading to alterations in metabolic processes . Additionally, it affects the activity of zoxazolamine hydroxylase, an enzyme involved in drug metabolism . These interactions highlight the compound’s potential to influence biochemical pathways and metabolic functions.

Cellular Effects

3,3’,4,4’-Tetrachloroazoxybenzene exerts various effects on different types of cells and cellular processes. It has been shown to impact the immune system, particularly in mice, where it was compared to cyclophosphamide . The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter hepatic arginase levels, an enzyme involved in the urea cycle . These effects underscore the compound’s potential to modulate cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’-Tetrachloroazoxybenzene involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting the overall metabolic flux . Additionally, 3,3’,4,4’-Tetrachloroazoxybenzene can induce changes in gene expression, further influencing cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrachloroazoxybenzene can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Tetrachloroazoxybenzene can lead to delayed wasting syndrome and alterations in liver gluconeogenic enzymes in rats . These findings suggest that the compound’s effects can persist over extended periods, impacting cellular functions and metabolic processes.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrachloroazoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of 3,3’,4,4’-Tetrachloroazoxybenzene have been associated with delayed wasting syndrome in rats . These observations highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

3,3’,4,4’-Tetrachloroazoxybenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect the activity of liver gluconeogenic enzymes, leading to alterations in metabolic flux and metabolite levels . These interactions underscore the compound’s potential to modulate metabolic pathways and influence overall metabolic functions.

Transport and Distribution

The transport and distribution of 3,3’,4,4’-Tetrachloroazoxybenzene within cells and tissues are essential for understanding its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . These factors play a crucial role in determining the compound’s overall impact on cellular functions and metabolic processes.

Subcellular Localization

3,3’,4,4’-Tetrachloroazoxybenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical effects and interactions with biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachloroazoxybenzene typically involves the reduction of 3,4-dichloronitrobenzene. One efficient method includes the use of lithium aluminum hydride as a reducing agent. The reaction proceeds under controlled conditions to ensure the formation of the desired azoxy compound .

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrachloroazoxybenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and yield. High-pressure liquid chromatography is often employed to analyze and confirm the purity of the batches produced .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’,4,4’-Tetrachloroazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert it back to the parent amine compounds.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents like sodium hydroxide and various nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated derivatives and amine compounds, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

- 3,3’,4,4’-Tetrachloroazobenzene

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- 3,4-Dichloronitrobenzene

Comparison: 3,3’,4,4’-Tetrachloroazoxybenzene is unique due to its specific substitution pattern and the presence of the azoxy group. Compared to 3,3’,4,4’-Tetrachloroazobenzene, it exhibits different reactivity and stability. While TCDD is known for its high toxicity and environmental persistence, 3,3’,4,4’-Tetrachloroazoxybenzene has a distinct mechanism of action and lower toxicity .

Biologische Aktivität

3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) is a synthetic organic compound recognized for its significant biological activity, particularly in relation to endocrine disruption and neurotoxicity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₆Cl₄N₂

- Molecular Weight : 303.00 g/mol

- Structure : TCAOB features four chlorine atoms attached to an azobenzene backbone, influencing its chemical reactivity and biological interactions.

Target Interactions

TCAOB primarily interacts with the aryl hydrocarbon receptor (AhR) , which plays a crucial role in mediating the effects of environmental pollutants. The binding of TCAOB to AhR leads to several downstream effects:

- Thyroid Hormone Disruption : TCAOB induces a dose-dependent reduction in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels, indicating a specific impact on thyroid hormone regulation .

- Enzyme Induction : It promotes the expression of cytochrome P450 enzymes involved in xenobiotic metabolism, which can alter metabolic pathways within cells .

Biochemical Pathways

The compound's influence on biochemical pathways predominantly affects:

- Thyroid Hormone System : Disruption in hormone levels can lead to various biological consequences, including developmental neurotoxicity .

- Cell Signaling and Gene Expression : TCAOB alters cellular functions by modifying signaling pathways and gene transcription related to metabolism and growth.

Toxicological Studies

Numerous studies have evaluated the toxicity of TCAOB across different animal models:

Case Study Overview

A notable study involved 13-week gavage studies in F344/N rats and B6C3F1 mice. Key findings included:

- Dosing Levels : Animals were exposed to doses of 0, 0.1, 1, 3, 10, or 30 mg/kg five days a week.

- Effects on Body Weight : Significant reductions in body weight were observed at higher doses. For instance, a 20-40% decrease in thymus weights was noted at doses of 10 and 30 mg/kg/day .

- Hematological Changes : A decrease in platelet counts was recorded alongside alterations in liver weights .

Long-term Exposure Effects

Long-term follow-up studies on workers exposed to TCAOB revealed cases of chloracne, with nearly 90% of affected individuals developing skin lesions within two months of exposure . This highlights the compound's potential for causing chronic health issues.

Developmental Neurotoxicity

Research has shown that exposure to TCAOB during critical developmental windows can lead to significant neurodevelopmental disruptions:

- Animal Model Findings : In studies with pregnant mice treated with TCAOB, offspring exhibited reduced serum T4 levels and growth retardation. Notably, pups exposed to higher doses displayed up to an 80% decrease in serum T4 compared to controls .

- Implications for Human Health : These findings raise concerns about the potential for similar effects in humans, particularly regarding thyroid hormone-related developmental disorders.

Summary of Biological Effects

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dichlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXBPXQLIGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026087 | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21232-47-3 | |

| Record name | 3,4,3',4'-Tetrachloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021232473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCAOB exert its toxic effects?

A1: TCAOB is a structural analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and exhibits similar toxicities, albeit at much higher doses. [] It binds to the aryl hydrocarbon receptor (Ah receptor), a transcription factor involved in various cellular processes. [, , ] This binding triggers downstream effects like thymic atrophy, increased liver weight, induction of hepatic cytochrome P450 1A, and decreased body weight gain. [, , ]

Q2: What are the major toxicological findings in animal studies involving TCAOB?

A2: Studies in rats and mice revealed several adverse effects following TCAOB exposure. These include:

- Mortality: Observed in rats at the highest dose tested (30 mg/kg). [, ]

- Growth Retardation: Decreased body weight gain in both species. [, ]

- Organ-Specific Toxicity:

- Thymus: Atrophy and decreased weight in both species. [, , ]

- Liver: Increased weight, centrilobular hypertrophy, and hematopoietic cell proliferation. [, , , ]

- Spleen: Hematopoietic cell proliferation in both species. [, ]

- Lungs: Chronic active inflammation of the vasculature in rats. []

- Heart: Increased cardiomyopathy in rats. []

- Kidneys: Nephropathy in rats. []

- Stomach: Hyperplasia of the forestomach epithelium in both species. [, ]

- Skin: Dilatation of hair follicles in mice. []

Q3: Does TCAOB affect the endocrine and reproductive systems?

A3: Yes, TCAOB caused a marked decrease in circulating thyroxine concentrations in both male and female rats, even at low doses. [] It also decreased epididymal sperm motility in male rats at all doses tested. [] Furthermore, an increase in the estrous cycle length was observed in female rats. []

Q4: How does TCAOB's toxicity compare to TCDD?

A4: While TCAOB exhibits dioxin-like effects, it is considerably less potent than TCDD. Comparisons indicate TCAOB is approximately six to two orders of magnitude less potent than TCDD. [] This difference is likely due to differences in absorption and elimination kinetics. []

Q5: What is the molecular formula and weight of TCAOB?

A5: The molecular formula of TCAOB is C12H6Cl4N2O, and its molecular weight is 332.01 g/mol. [, ]

Q6: Are there spectroscopic data available for TCAOB?

A6: Yes, studies have employed high-resolution mass spectrometry and high-field nuclear magnetic resonance spectroscopy to characterize TCAOB and related compounds. [, ] These techniques provide detailed information about the compound's structure, fragmentation patterns, and potential isomers.

Q7: What analytical methods are used to detect and quantify TCAOB?

A7: Various analytical techniques, including high-resolution mass spectrometry and gas chromatography, are used to identify and quantify TCAOB in environmental and biological samples. [, ] These methods allow researchers to track its presence and assess potential exposure risks.

Q8: How does TCAOB impact the environment?

A8: While specific data on TCAOB's environmental degradation and ecotoxicological effects might be limited in the provided research, its structural similarity to TCDD raises concerns about its persistence and potential for bioaccumulation. []

Q9: Are there specific safety regulations regarding TCAOB?

A9: Given its toxicity profile and potential environmental impact, adhering to safety regulations and guidelines for handling and disposal of TCAOB is crucial. [, ] Specific regulations may vary depending on the geographical location and intended use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.